molecular formula C20H20FN3O3S2 B2814256 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897475-72-8

2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2814256
CAS No.: 897475-72-8
M. Wt: 433.52
InChI Key: WOUMWXRAAHYXMR-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzothiazole derivative with a piperazine derivative, such as 1-(4-fluorophenyl)piperazine, under basic conditions.

    Sulfonylation and Acetylation: The final steps involve the sulfonylation of the piperazine ring with a sulfonyl chloride, followed by acetylation with an acetyl chloride to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-4-methyl-1,3-benzothiazole: Similar structure but lacks the fluorophenyl and sulfonyl groups.

    2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(4-{[(4-Methylphenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-14-3-2-4-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)16-7-5-15(21)6-8-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMWXRAAHYXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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